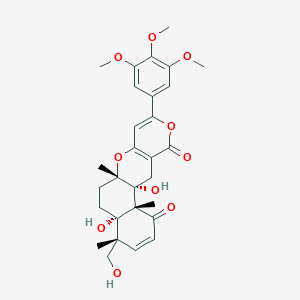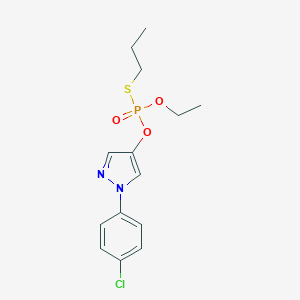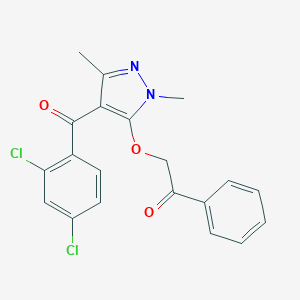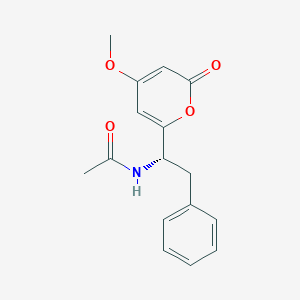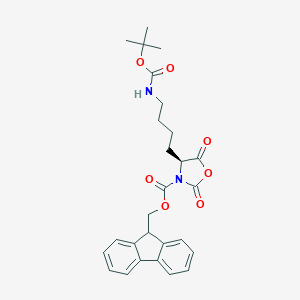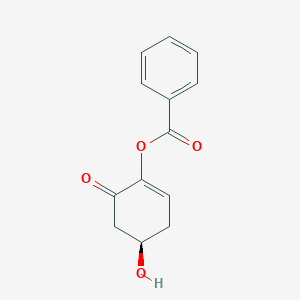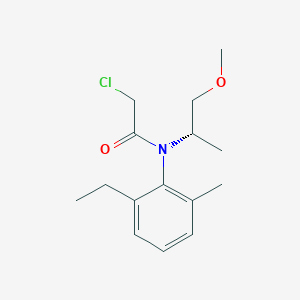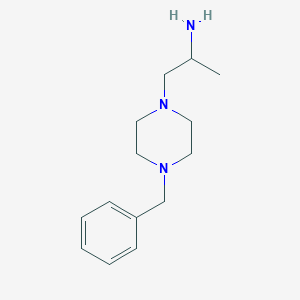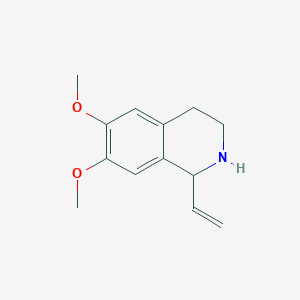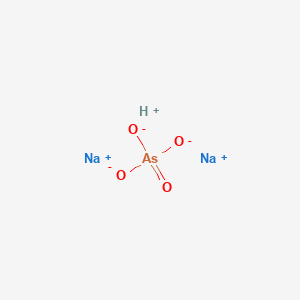![molecular formula C5H14N2O7S3 B166770 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate CAS No. 127793-03-7](/img/structure/B166770.png)
2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate, also known as DEMS, is a chemical compound that has been widely used in scientific research. DEMS is a sulfonate ester that is commonly used as a reagent for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate is not well understood. It is believed that 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate reacts with various functional groups such as aldehydes and ketones to form stable derivatives. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has also been shown to act as a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system.
Efectos Bioquímicos Y Fisiológicos
2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has also been shown to have neuroprotective effects, as well as improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate is also stable under a wide range of conditions, making it a versatile reagent for the synthesis of various compounds. However, 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate can be toxic and must be handled with care. It can also be difficult to purify, which can lead to impurities in the final product.
Direcciones Futuras
There are several future directions for research involving 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate. One area of research is the development of new synthetic methods for the preparation of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate derivatives. Another area of research is the investigation of the mechanism of action of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate. Further studies are also needed to determine the safety and toxicity of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate, as well as its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate is a versatile reagent that has been widely used in scientific research. It has several advantages for use in lab experiments, but also has limitations that must be considered. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has several potential applications in the synthesis of various compounds, as well as in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate and its potential applications.
Aplicaciones Científicas De Investigación
2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has been widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used as a protecting group for aldehydes and ketones, as well as a precursor for the synthesis of hydrazine derivatives. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has also been used in the synthesis of biologically active compounds such as antitumor agents and antibiotics.
Propiedades
Número CAS |
127793-03-7 |
|---|---|
Nombre del producto |
2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate |
Fórmula molecular |
C5H14N2O7S3 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-[methanesulfonamido(methylsulfonyl)amino]ethyl methanesulfonate |
InChI |
InChI=1S/C5H14N2O7S3/c1-15(8,9)6-7(16(2,10)11)4-5-14-17(3,12)13/h6H,4-5H2,1-3H3 |
Clave InChI |
DTCHUUPGGRYCPE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NN(CCOS(=O)(=O)C)S(=O)(=O)C |
SMILES canónico |
CS(=O)(=O)NN(CCOS(=O)(=O)C)S(=O)(=O)C |
Sinónimos |
1,2-BIS(METHYLSULFONYL)-1-{2-[(METHYLSULFONYL)OXY]ETHYL}HYDRAZINE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

